3-Ethoxy-5-(trifluoromethyl)benzoic acid
Description
Contextual Significance of Trifluoromethyl and Ethoxy Substituents in Aromatic Systems
The strategic placement of trifluoromethyl (-CF3) and ethoxy (-OCH2CH3) groups on an aromatic ring, as seen in 3-Ethoxy-5-(trifluoromethyl)benzoic acid, imparts a unique combination of electronic and steric properties to the molecule.
The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property can significantly influence the acidity of the benzoic acid moiety, making the proton of the carboxylic acid more acidic compared to unsubstituted benzoic acid. In the context of medicinal chemistry, the -CF3 group is often employed to enhance metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Furthermore, its lipophilicity can improve a molecule's ability to cross biological membranes. The trifluoromethyl group is also known to participate in various non-covalent interactions, which can be crucial for the binding of a drug molecule to its biological target.
The interplay of the electron-withdrawing -CF3 group and the somewhat electron-donating -OCH2CH3 group in a meta-arrangement on the benzoic acid scaffold creates a unique electronic environment that can be exploited in various chemical applications.
Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Benzoic acid | C7H6O2 | 122.12 | Parent aromatic carboxylic acid. |
| 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | 190.12 | Contains a strong electron-withdrawing group. |
| 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | 258.12 | Possesses two powerful electron-withdrawing groups, significantly increasing acidity. |
| 3-Methoxy-5-(trifluoromethyl)benzoic acid | C9H7F3O3 | 220.15 | Features both an electron-withdrawing and a weaker electron-donating group. |
This table is generated based on general chemical knowledge and data from publicly available chemical databases.
Overview of Benzoic Acid Scaffolds in Modern Synthetic Chemistry
The benzoic acid scaffold is a fundamental building block in modern synthetic chemistry. nih.gov Its prevalence stems from its ready availability, low cost, and the versatility of the carboxylic acid functional group. nih.gov The carboxylic acid moiety can be readily converted into a wide range of other functional groups, including esters, amides, acid chlorides, and alcohols, making it a valuable synthon for the construction of more complex molecules.
In medicinal chemistry, the benzoic acid framework is present in numerous approved drugs and biologically active compounds. nih.gov It can act as a key pharmacophoric element, participating in hydrogen bonding and ionic interactions with biological targets. Furthermore, the aromatic ring of the benzoic acid scaffold can be readily functionalized with various substituents to modulate the compound's steric and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile. The synthesis of derivatives of benzoic acid is a cornerstone of many drug discovery programs. nih.gov
Academic Research Landscape of this compound and Related Analogues
While specific research literature focusing exclusively on this compound is not abundant, the academic landscape is rich with studies on closely related analogues. This body of work provides valuable insights into the potential synthesis, properties, and applications of the target compound.
Research into trifluoromethyl-substituted benzamides, for instance, has demonstrated their potential as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for therapies aimed at raising HDL cholesterol levels. rjeid.comresearchgate.netresearcher.life Studies have explored the synthesis and biological evaluation of various substituted benzylamino benzamides, highlighting the importance of the trifluoromethyl group in achieving potent inhibitory activity. researchgate.net
The synthesis of fluorinated benzoic acids is an active area of research, with various methods being developed for the introduction of fluorine and trifluoromethyl groups onto the aromatic ring. For example, the synthesis of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid has been described, with detailed crystallographic and spectroscopic characterization of these isomers. nih.govresearchgate.netdoaj.org These studies provide valuable data on the influence of substituent positioning on molecular geometry and intermolecular interactions.
Furthermore, the biological evaluation of trifluoromethyl-containing compounds is a recurring theme in the literature. For example, trifluoromethyl-containing auxin derivatives have been synthesized and their plant growth-regulating activities investigated. nih.gov In another study, trifluoromethyl acrylamide derivatives have been explored as inhibitors of protein disulfide isomerase, a potential target for anti-thrombosis therapies. nih.gov
The synthesis and characterization of N-(3,5-bis(trifluoromethyl)benzyl)stearamide showcases a solventless direct amidation reaction, a practical method for forming amide bonds with highly fluorinated anilines. mdpi.com This research provides detailed spectroscopic analysis (IR, NMR, MS) and computational studies, which can serve as a reference for the characterization of this compound and its derivatives.
Collectively, the research on these and other related analogues provides a strong foundation for understanding the chemical space occupied by this compound. It suggests that this compound would likely be accessible through established synthetic methodologies and could exhibit interesting biological activities worthy of further investigation. The combination of the ethoxy and trifluoromethyl substituents on a benzoic acid core presents a unique molecular architecture with potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-8-4-6(9(14)15)3-7(5-8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUOFGHTONARKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethoxy 5 Trifluoromethyl Benzoic Acid
Strategies for Constructing the Substituted Aromatic Core
The formation of the 1,3,5-trisubstituted benzene (B151609) ring of 3-ethoxy-5-(trifluoromethyl)benzoic acid requires careful planning and execution. The regioselectivity of the substitutions is paramount, and this is often achieved through a combination of directing group effects and the use of specific, high-yielding reactions.
Directed Functionalization Approaches to the Benzene Ring
While direct, one-pot trisubstitution of a benzene ring to achieve the desired 1,3,5-pattern is challenging, multi-step sequences starting from appropriately substituted precursors are common. One plausible approach involves the dinitration of benzoic acid to form 3,5-dinitrobenzoic acid. dissertationtopic.netorgsyn.org This well-established reaction takes advantage of the meta-directing effect of the carboxylic acid group. The resulting dinitro compound can then be selectively reduced to 3,5-diaminobenzoic acid. dissertationtopic.netgoogle.com From this diamino intermediate, diazotization followed by Sandmeyer-type reactions can be employed to introduce the desired functional groups.
Another strategy could involve starting with a compound that already possesses a 1,3,5-substitution pattern, such as 3,5-dihydroxybenzoic acid, and then selectively modifying the hydroxyl groups. orgsyn.orgguidechem.com However, the harsh conditions often required for the synthesis of 3,5-dihydroxybenzoic acid, such as alkaline fusion of sulfonated benzoic acid, may limit its applicability for more sensitive substrates. orgsyn.orggoogle.com
Precursor Design and Chemical Transformations
Alternatively, one could start from 3-aminobenzoic acid, introduce the trifluoromethyl group via a Sandmeyer reaction to produce 3-(trifluoromethyl)benzoic acid, innospk.com and then perform a regioselective hydroxylation. However, achieving the desired regioselectivity in the hydroxylation step can be challenging.
A more robust approach would be to start with 3,5-diaminobenzoic acid. One amino group could be selectively protected, followed by diazotization and trifluoromethylation of the unprotected amino group. Subsequent deprotection and diazotization of the second amino group, followed by a Sandmeyer reaction with a hydroxyl source, would yield the target precursor.
Introduction of the Ethoxy Group: Etherification Reactions and Precursors
Once the 3-hydroxy-5-(trifluoromethyl)benzoic acid core has been synthesized, the next crucial step is the introduction of the ethoxy group. This is typically achieved through an etherification reaction, where the phenolic hydroxyl group is converted into an ether.
Alkylation Strategies for Phenolic Intermediates
The Williamson ether synthesis is a classic and widely used method for the formation of ethers from an alcohol and an organohalide. In the context of this compound synthesis, this would involve the deprotonation of the phenolic hydroxyl group of 3-hydroxy-5-(trifluoromethyl)benzoic acid with a suitable base to form a phenoxide. This phenoxide would then act as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) to form the desired ether.
| Parameter | Condition |
|---|---|
| Substrate | Phenolic Compound (e.g., 3-hydroxy-5-(trifluoromethyl)benzoic acid) |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Sodium Hydroxide (NaOH) |
| Ethylating Agent | Ethyl Iodide (C₂H₅I) or Diethyl Sulfate ((C₂H₅)₂SO₄) |
| Solvent | Acetone, Dimethylformamide (DMF), or Acetonitrile |
| Temperature | Room Temperature to Reflux |
The reactivity of the phenol (B47542) in this reaction can be influenced by the presence of the electron-withdrawing trifluoromethyl and carboxylic acid groups, which increase the acidity of the phenolic proton, facilitating its removal by a base.
Novel and Efficient Ethoxylation Protocols
While the Williamson ether synthesis is robust, modern organic synthesis often seeks milder and more efficient protocols. The Mitsunobu reaction offers an alternative for the etherification of alcohols and phenols. wikipedia.orgorganic-chemistry.orgmissouri.eduorganic-chemistry.org This reaction typically involves the use of triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for nucleophilic attack by an alcohol. In this case, ethanol (B145695) would serve as the nucleophile. The Mitsunobu reaction proceeds under mild, neutral conditions and is known for its high yields and stereospecificity.
Another advanced methodology is the copper-catalyzed Ullmann condensation, which is particularly useful for the formation of aryl ethers. nih.govwikipedia.orgacs.orgmdpi.comarkat-usa.orgnih.govnih.gov This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. While traditionally requiring harsh conditions, modern ligand-accelerated Ullmann reactions can proceed under much milder conditions. For the synthesis of this compound, a modified Ullmann approach could potentially be employed, although it is more commonly used for the formation of diaryl ethers.
Phase-transfer catalysis represents another efficient method for conducting etherification reactions, particularly when dealing with substrates that have limited solubility in one of the reaction phases. researchgate.net A phase-transfer catalyst can facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the ethylating agent, thereby accelerating the reaction.
Incorporation of the Trifluoromethyl Moiety: Fluorination Techniques
The trifluoromethyl group is a key functional moiety in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. nih.gov Its introduction into an aromatic ring often requires specialized fluorination techniques.
A highly effective method for the introduction of a trifluoromethyl group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org This reaction involves the diazotization of an aromatic amine to form a diazonium salt, which is then treated with a trifluoromethyl source in the presence of a copper catalyst. This method is advantageous as it allows for the regioselective introduction of the trifluoromethyl group at a position previously occupied by an amino group.
| Reagent Type | Examples |
|---|---|
| Diazotization Agent | Sodium Nitrite (B80452) (NaNO₂) in acidic medium, tert-Butyl nitrite (t-BuONO) |
| Trifluoromethyl Source | Trifluoromethyltrimethylsilane (TMSCF₃), Sodium trifluoroacetate (B77799) (CF₃COONa), Umemoto's reagent |
| Copper Catalyst | Copper(I) halides (CuX), Copper powder |
The development of new trifluoromethylating agents and catalytic systems continues to expand the scope and utility of this transformation, allowing it to be performed under milder conditions and with greater functional group tolerance. nih.govtandfonline.com The choice of trifluoromethylating agent and reaction conditions can be critical for achieving high yields and avoiding side reactions.
Electrophilic Trifluoromethylation Methods
Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that serves as a source of an electrophilic trifluoromethyl equivalent ("CF3+"). These reagents are typically hypervalent iodine compounds, such as Togni's or Umemoto's reagents. The general approach would involve using a precursor like 3-ethoxybenzoic acid or its ester, where the ethoxy group acts as an ortho-, para-director, and the carboxylic acid/ester is a meta-director. The combined directing effects would favor substitution at positions ortho to the ethoxy group (C2 and C4) and meta to the carboxyl group (C5), making the C5 position a potential target.
However, the strong deactivating effect of the carboxylic acid can hinder the reaction. A more viable strategy often involves trifluoromethylating a more activated precursor, such as 3-ethoxyaniline (B147397) or 3-ethoxyphenol, followed by conversion of the amino or hydroxyl group to the carboxylic acid via subsequent reactions (e.g., Sandmeyer reaction followed by hydrolysis).
Table 1: Common Electrophilic Trifluoromethylation Reagents
| Reagent Name | Chemical Structure | Typical Conditions |
|---|---|---|
| Togni's Reagent I | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Lewis or Brønsted acid catalysis |
| Umemoto's Reagents | O-(Trifluoromethyl)dibenzofuranium salts | Often used for O- and N-trifluoromethylation |
Nucleophilic Trifluoromethylation Protocols
Nucleophilic trifluoromethylation is a powerful strategy that typically involves the cross-coupling of an aryl halide or sulfonate with a nucleophilic trifluoromethyl source. For the synthesis of the target molecule, a suitable precursor would be a derivative of 3-ethoxy-5-halobenzoic acid (e.g., where the halide is Br or I).
A widely used reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent. organic-chemistry.orgacs.orgnih.gov This method typically requires a catalyst, most commonly a copper or palladium complex, and a fluoride (B91410) source to activate the TMSCF3. The reaction proceeds via a mechanism that can involve oxidative addition of the aryl halide to the metal catalyst, followed by transmetalation with the trifluoromethyl group and subsequent reductive elimination.
Another approach utilizes fluoroform (HCF3), a potent greenhouse gas, as the trifluoromethyl source. beilstein-journals.org In the presence of a strong base like potassium hexamethyldisilazide (KHMDS), fluoroform generates the trifluoromethyl anion (CF3-), which can then react with suitable substrates. beilstein-journals.org
Table 2: Key Nucleophilic Trifluoromethylation Reagents & Systems
| Reagent/System | Description | Typical Substrate |
|---|---|---|
| TMSCF3 (Ruppert-Prakash Reagent) | A stable, easily handled source of the CF3 nucleophile. organic-chemistry.orgacs.orgnih.gov | Aryl Halides, Aryl Triflates |
| HCF3 / Base | Inexpensive CF3 source, but HCF3 is a gas and requires careful handling. beilstein-journals.org | Carbonyl compounds, Esters |
Radical Trifluoromethylation Strategies
Radical trifluoromethylation introduces a trifluoromethyl radical (•CF3) to an aromatic ring. This method has gained prominence due to its often mild reaction conditions and high functional group tolerance. The synthesis could proceed from 3-ethoxybenzoic acid via a radical C-H functionalization, although regioselectivity can be a challenge.
A more controlled approach involves the radical trifluoromethylation of an aryl diazonium salt precursor, derived from 3-amino-5-ethoxybenzoic acid, in a Sandmeyer-type reaction. Reagents that generate trifluoromethyl radicals include trifluoromethyl iodide (CF3I) under photolytic or radical initiator conditions, sodium triflinate (NaSO2CF3, Langlois' reagent), and certain hypervalent iodine reagents under radical conditions. Photoredox catalysis has emerged as a particularly powerful tool for generating •CF3 radicals under exceptionally mild conditions.
Formation of the Carboxylic Acid Functionality
The installation of the carboxylic acid group is the second cornerstone of the synthesis. This can be achieved either by modifying a group already present on the ring or by direct carboxylation.
Oxidation of Alkyl or Aryl Precursors
A common and robust method for introducing a benzoic acid group is the oxidation of an alkyl side chain on the benzene ring. For this specific target, the synthesis would start with a precursor like 1-ethoxy-3-methyl-5-(trifluoromethyl)benzene or 3-ethoxy-5-(trifluoromethyl)benzaldehyde.
The alkyl group can be oxidized using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. alfa-chemistry.com While effective, these methods often require harsh conditions and generate significant waste. More modern approaches favor catalytic oxidation using air or oxygen as the terminal oxidant in the presence of transition metal catalysts, such as those containing cobalt or manganese. alfa-chemistry.comchemicalbook.com For instance, p-trifluoromethylbenzaldehyde can be oxidized to p-trifluoromethylbenzoic acid with high yield using a Cu(OAc)2/Co(OAc)2 catalyst system under an oxygen atmosphere. chemicalbook.com
Carboxylation of Organometallic Intermediates (e.g., Grignard Reactions)
Perhaps the most classic and reliable method for forming a benzoic acid from an aryl halide is through the formation of an organometallic intermediate. This route would begin with a precursor such as 1-bromo-3-ethoxy-5-(trifluoromethyl)benzene.
This aryl bromide can be converted into the corresponding Grignard reagent, 3-ethoxy-5-(trifluoromethyl)phenylmagnesium bromide, by reacting it with magnesium metal in an ether solvent like THF. This highly nucleophilic Grignard reagent is then reacted with carbon dioxide (usually in the form of dry ice), followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final product, this compound. This method is highly efficient and predictable.
Catalytic Systems in the Synthesis of this compound
Catalysis plays an indispensable role in the modern synthesis of complex molecules like this compound, offering efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods.
In trifluoromethylation reactions , transition metals are key. Copper and palladium catalysts are central to nucleophilic trifluoromethylation, facilitating the cross-coupling of aryl halides with trifluoromethylating agents. For instance, copper(I) salts are frequently used to mediate reactions involving TMSCF3.
For the formation of the carboxylic acid , catalytic systems are prominent in oxidation reactions. The industrial production of benzoic acids often relies on the liquid-phase air oxidation of toluene (B28343) derivatives, a process catalyzed by cobalt and manganese salts. alfa-chemistry.com These catalysts facilitate the radical chain reaction that converts the methyl group into a carboxylic acid.
Phase-transfer catalysts, such as crown ethers, can also be employed in related syntheses, particularly in nucleophilic aromatic substitution reactions to build the core structure before the final functional group manipulations. google.com
Table 3: Catalytic Systems in Relevant Syntheses
| Reaction Type | Catalyst System | Role of Catalyst | Example Application |
|---|---|---|---|
| Nucleophilic Trifluoromethylation | Copper(I) salts (e.g., CuI) | Mediates coupling of CF3- source with aryl halide. | Aryl Bromide + TMSCF3 → Aryl-CF3 |
| Aerobic Oxidation | Co(OAc)2 / Mn(OAc)2 | Facilitates oxidation of alkyl side chains using air. alfa-chemistry.com | Toluene derivative → Benzoic acid |
| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh3)4) | Catalyzes C-C bond formation. | Aryl Boronic Acid + Aryl Halide → Biaryl |
Transition Metal-Catalyzed Coupling Reactions in Aromatic Functionalization (e.g., Suzuki-Miyaura for relevant boronic acid precursors)
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. The Suzuki-Miyaura coupling, in particular, is a powerful tool for the synthesis of biaryl compounds and can be strategically employed in the synthesis of precursors to this compound.
A plausible synthetic route to the target molecule involves the Suzuki-Miyaura coupling of a suitably substituted aryl halide with a boronic acid derivative. For instance, a key precursor, 3-ethoxy-5-(trifluoromethyl)phenylboronic acid, can be coupled with a halobenzoic acid ester, followed by hydrolysis to yield the final product. The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.
Key Components of the Suzuki-Miyaura Coupling:
| Component | Examples | Role in the Reaction |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |
| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos | Stabilizes the palladium center, influences reactivity, and can control selectivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Ba(OH)₂ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, THF, Aqueous mixtures | Solubilizes reactants and influences reaction kinetics. |
This table summarizes common reagents used in Suzuki-Miyaura coupling reactions, which are applicable to the synthesis of precursors for this compound.
Research has shown that the use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve the efficiency of Suzuki-Miyaura couplings involving sterically hindered or electronically deactivated aryl halides. acs.orgnih.gov For the synthesis of a 3,5-disubstituted biaryl precursor, a catalyst system such as Pd₂(dba)₃ with a ligand like P(t-Bu)₃ would be a suitable choice, often effective even at room temperature. acs.org The reaction conditions can be tailored to accommodate a wide range of functional groups, making this a versatile method for building complex aromatic structures. researchgate.netnih.govacs.org
Organocatalysis in Stereoselective and Regioselective Preparations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for the synthesis of chiral molecules and for achieving high regioselectivity. In the context of this compound and its derivatives, organocatalysis offers potential for both stereoselective and regioselective functionalization.
While a direct organocatalytic synthesis of this compound is not prominently described, the principles of organocatalysis can be applied to the synthesis of chiral derivatives or to achieve regioselective modifications. For instance, cinchona alkaloid-based primary amines have been successfully used as organocatalysts in the enantioselective synthesis of trifluoromethyl-substituted cyclohexanones. nih.gov This demonstrates the potential of organocatalysis to control the stereochemistry of molecules containing the trifluoromethyl group.
Potential Applications of Organocatalysis:
| Application | Organocatalyst Type | Potential Outcome |
| Enantioselective Aldol Reaction | Proline derivatives, Cinchona alkaloids | Synthesis of chiral β-hydroxy acid derivatives. |
| Regioselective Functionalization | Chiral Phosphoric Acids | Directed functionalization of the aromatic ring. |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Enantioselective introduction of alkyl groups to precursors. |
This table illustrates the potential applications of different classes of organocatalysts in the synthesis of chiral or regioselectively functionalized derivatives related to this compound.
Furthermore, chiral phosphoric acids have been shown to be effective in a variety of enantioselective transformations. researchgate.net These catalysts could potentially be employed to achieve regioselective functionalization of a precursor to this compound, for example, by directing a reaction to a specific position on the aromatic ring. The development of organocatalytic methods for the synthesis of trifluoromethyl-containing compounds is an active area of research, with the potential to provide more efficient and environmentally friendly synthetic routes. rsc.orgacs.orgdocumentsdelivered.com
Multicomponent Reaction Approaches to this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While a direct MCR for the synthesis of this compound is not established, MCRs can be utilized to generate a diverse range of its derivatives.
For example, a three-component reaction involving a benzoic acid, an amine, and an isocyanide (the Ugi reaction) can lead to the formation of α-acylamino carboxamide derivatives. By using a derivative of this compound in such a reaction, a library of complex molecules can be rapidly synthesized.
A study by Gorgen et al. demonstrated a consecutive three-component alkynylation-cyclization sequence for the synthesis of 3,5-disubstituted isoxazoles, starting from a (hetero)aroyl chloride, an alkyne, and sodium azide/acetic acid. researchgate.net This highlights the potential of MCRs to build complex heterocyclic structures from simple precursors. Adapting such strategies to derivatives of this compound could provide access to novel compounds with potential applications in medicinal chemistry.
Examples of Multicomponent Reactions for Derivative Synthesis:
| Reaction Name | Reactants | Product Type |
| Ugi Reaction | Carboxylic acid, Amine, Isocyanide, Aldehyde/Ketone | α-Acylamino carboxamides |
| Passerini Reaction | Carboxylic acid, Isocyanide, Aldehyde/Ketone | α-Acyloxy carboxamides |
| Biginelli Reaction | β-Ketoester, Aldehyde, Urea/Thiourea | Dihydropyrimidinones |
This table provides examples of well-known multicomponent reactions that could be adapted for the synthesis of derivatives of this compound.
The power of MCRs lies in their ability to generate molecular complexity in a single step, which is highly desirable in drug discovery and materials science. acs.org
Sustainable Synthesis Considerations for this compound
The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several sustainable practices can be considered to minimize environmental impact.
A likely step in the synthesis of the target molecule is the etherification of 3-hydroxy-5-(trifluoromethyl)benzoic acid, a reaction often accomplished via the Williamson ether synthesis. Traditional Williamson synthesis can involve harsh bases and organic solvents. Greener alternatives include the use of phase-transfer catalysts in aqueous media or solvent-free conditions. researchgate.net Research has also explored catalytic Williamson ether synthesis at high temperatures using weaker, less hazardous alkylating agents. researchgate.netacs.org
Green Chemistry Approaches:
| Sustainable Approach | Application in Synthesis | Benefits |
| Use of Green Solvents | Etherification, Coupling Reactions | Reduced toxicity and environmental impact (e.g., using water, ethanol, or 2-MeTHF). acs.org |
| Flow Chemistry | Alkylation, Nitration, Halogenation | Improved safety, better heat and mass transfer, potential for higher yields and purity. acs.orguc.ptnih.govnih.govacs.org |
| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times and reduced energy consumption. |
| Atom Economy | Multicomponent Reactions | Maximizes the incorporation of starting materials into the final product, reducing waste. |
This table outlines key green chemistry principles and their potential application in the synthesis of this compound, leading to more sustainable processes.
Flow chemistry offers another avenue for sustainable synthesis. nih.gov Conducting reactions in continuous flow reactors can improve safety, particularly for exothermic reactions, and often leads to higher yields and purities due to precise control over reaction parameters. acs.orguc.ptnih.govacs.org The synthesis of trifluoromethylated compounds, which can involve hazardous reagents, is particularly well-suited to flow chemistry approaches. acs.orgeurekalert.org By integrating these sustainable considerations, the synthesis of this compound can be made more environmentally responsible. mdpi.com
Chemical Reactivity and Transformation Pathways of 3 Ethoxy 5 Trifluoromethyl Benzoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional group that serves as a precursor for the synthesis of numerous derivatives. These transformations primarily involve the substitution of the hydroxyl (-OH) group.
3-Ethoxy-5-(trifluoromethyl)benzoic acid can undergo esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters. This reaction is a reversible process, and an excess of the alcohol is often used to drive the equilibrium towards the product. rug.nl For instance, the reaction with ethanol (B145695) would yield ethyl 3-ethoxy-5-(trifluoromethyl)benzoate.
Common catalysts for this type of reaction include strong mineral acids like sulfuric acid (H₂SO₄) or Lewis acids. rug.nlresearchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.
Table 1: Examples of Esterification Reactions
| Reactant | Reagent/Catalyst | Product |
| This compound | Methanol (B129727) (CH₃OH), H₂SO₄ | Methyl 3-ethoxy-5-(trifluoromethyl)benzoate |
| This compound | Ethanol (CH₃CH₂OH), H₂SO₄ | Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate |
| This compound | Isopropanol ((CH₃)₂CHOH), H₂SO₄ | Isopropyl 3-ethoxy-5-(trifluoromethyl)benzoate |
Amide derivatives can be synthesized from this compound by reacting it with ammonia (B1221849) or primary/secondary amines. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with amines is often slow. nih.gov Activation can be achieved by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using coupling agents.
Amide bond formation is a cornerstone of medicinal chemistry, and this reaction allows for the incorporation of the 3-ethoxy-5-(trifluoromethyl)benzoyl scaffold into larger, more complex molecules. nih.govossila.com
Table 2: Synthesis of Amide Derivatives
| Reactant | Reagent | Product |
| 3-Ethoxy-5-(trifluoromethyl)benzoyl chloride | Ammonia (NH₃) | 3-Ethoxy-5-(trifluoromethyl)benzamide |
| 3-Ethoxy-5-(trifluoromethyl)benzoyl chloride | Methylamine (CH₃NH₂) | N-Methyl-3-ethoxy-5-(trifluoromethyl)benzamide |
| 3-Ethoxy-5-(trifluoromethyl)benzoyl chloride | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-3-ethoxy-5-(trifluoromethyl)benzamide |
The hydroxyl group of the carboxylic acid can be replaced by a halogen, most commonly chlorine, to form a highly reactive acyl chloride. chemguide.co.uk This conversion is a crucial step for facilitating reactions that are otherwise difficult with the less reactive carboxylic acid, such as Friedel-Crafts acylation and the synthesis of esters and amides under milder conditions. ossila.comwikipedia.org
Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukchemguide.co.uk The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk
Table 3: Reagents for Acyl Chloride Formation
| Reagent | Byproducts |
| Thionyl chloride (SOCl₂) | SO₂, HCl |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl |
The carboxylic acid group can be reduced to a primary alcohol or an aldehyde. The complete reduction to the corresponding primary alcohol, [3-ethoxy-5-(trifluoromethyl)phenyl]methanol, requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup.
Partial reduction to the aldehyde, 3-ethoxy-5-(trifluoromethyl)benzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires specialized reagents or a multi-step process, such as converting the carboxylic acid to an acyl chloride or ester first, followed by a controlled reduction.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. mnstate.edu In this compound, the directing effects of the three substituents must be considered:
-OCH₂CH₃ (Ethoxy group): An activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
-CF₃ (Trifluoromethyl group): A strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.
-COOH (Carboxylic acid group): A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.
The benzene ring in this compound is significantly deactivated due to the presence of two strong electron-withdrawing groups (-CF₃ and -COOH). The activating effect of the ethoxy group is largely counteracted. Therefore, electrophilic aromatic substitution reactions are expected to be slow and require harsh conditions. mnstate.edu
The potential sites for substitution are the hydrogen atoms at positions 2, 4, and 6.
The ethoxy group directs towards positions 2 and 4 (ortho and para, respectively).
The trifluoromethyl group directs towards positions 2 and 6 (meta).
The carboxylic acid group directs towards position 2 (meta).
Based on this analysis, the most likely position for an incoming electrophile is position 2, as it is ortho to the activating ethoxy group and meta to both deactivating groups. Position 4 is also a possibility due to the para-directing effect of the ethoxy group, but it is ortho to the deactivating carboxylic acid group. Position 6 is ortho to the activating ethoxy group but is sterically hindered between the ethoxy and trifluoromethyl groups.
Nucleophilic Aromatic Substitution Reactions on the Benzene Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). nih.govbeilstein-journals.org
This compound does not possess a suitable leaving group on the aromatic ring itself (the substituents are -H, -OCH₂CH₃, -CF₃, and -COOH). Therefore, it is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. For such a reaction to be applicable, one of the hydrogen atoms on the ring would first need to be replaced by a halogen, or the synthesis would need to start from a precursor already containing a suitable leaving group. beilstein-journals.orgresearchgate.net
Transformations Involving the Ethoxy Group
The ethoxy group, an ether linkage to the aromatic ring, offers specific pathways for chemical modification, primarily through cleavage of the ether bond or, less commonly, functionalization of its aliphatic chain.
The cleavage of the aryl-ether bond in this compound is a key transformation that yields the corresponding phenol (B47542), 3-hydroxy-5-(trifluoromethyl)benzoic acid. sigmaaldrich.comappchemical.com This reaction typically requires harsh conditions due to the general stability of aryl ethers. masterorganicchemistry.com
Standard methods for aryl ether cleavage involve treatment with strong acids, often in the presence of a nucleophile. masterorganicchemistry.com Reagents like hydrogen iodide (HI) or hydrogen bromide (HBr) are commonly employed. The reaction mechanism proceeds via protonation of the ether oxygen, which activates the group for nucleophilic attack at the ethyl carbon (an SN2 pathway), resulting in the formation of the phenol and the corresponding ethyl halide. masterorganicchemistry.com
Table 1: Reagents for Ether Cleavage
| Reagent | Conditions | Products |
|---|---|---|
| Hydrogen Iodide (HI) | Reflux | 3-hydroxy-5-(trifluoromethyl)benzoic acid, Ethyl iodide |
| Hydrogen Bromide (HBr) | Reflux | 3-hydroxy-5-(trifluoromethyl)benzoic acid, Ethyl bromide |
The presence of the strongly electron-withdrawing trifluoromethyl and carboxyl groups can influence the reaction conditions required for cleavage compared to simple alkoxybenzenes. The synthesis of the resulting 3-hydroxy-5-(trifluoromethyl)benzoic acid via this method highlights a principal pathway for modifying this part of the molecule. prepchem.com
Direct functionalization of the ethyl chain of the ethoxy group without cleaving the ether bond is a significant synthetic challenge. The C-H bonds on the ethyl group are typically unreactive. However, recent advances in C-H functionalization methodologies offer potential, albeit underexplored, routes for modification. mdpi.comrsc.org
Strategies involving transition-metal-catalyzed C-H activation could theoretically be applied. mdpi.com For instance, directed C-H functionalization, where a catalyst is guided by a nearby functional group, could enable selective reaction at the ethyl chain. However, the directing group capability of the substituents on the benzene ring of this compound for this specific purpose is not well-established. Another approach involves radical-based reactions, where a hydrogen atom is abstracted from the ethyl chain, followed by trapping of the resulting radical. rsc.org These methods remain largely theoretical for this specific substrate and would require significant experimental investigation to establish feasibility and selectivity.
Reactivity at the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high stability, which is a key reason for its incorporation into many functional molecules. tcichemicals.com However, under specific conditions, it can undergo transformations such as defluorination, hydrolysis, or conversion to other fluorinated moieties.
The strong carbon-fluorine bonds make the trifluoromethyl group resistant to hydrolysis. However, under forcing conditions, such as in the presence of strong acids or bases, it can be converted to a carboxylic acid group. For instance, reactions of trifluoromethyl-substituted arenes in Brønsted superacids can lead to the formation of carbocationic intermediates that, upon hydrolytic workup, yield benzoic acids. nih.gov This process, known as protolytic defluorination, suggests that under superacidic conditions, this compound could potentially be converted to a dicarboxylic acid derivative. nih.gov
Base-catalyzed hydrolysis is also possible, particularly when the aromatic ring is substituted with electron-withdrawing groups that can stabilize anionic intermediates. While the ethoxy group is electron-donating, the presence of the meta-carboxyl group enhances the electron-deficient nature of the ring, potentially facilitating nucleophilic attack on the CF₃ group under strong basic conditions.
Reductive defluorination, which removes one or more fluorine atoms, can be achieved using various reagents. Single-electron reduction of trifluoromethylarenes can generate radical anion intermediates, which then eliminate a fluoride (B91410) anion. ccspublishing.org.cn This process can be initiated by electrochemical methods or by using reducing agents like magnesium metal. ccspublishing.org.cn
The conversion of a trifluoromethyl group into a difluoromethyl (CF₂H) or other partially fluorinated groups is a valuable transformation in medicinal chemistry, as it can fine-tune the electronic and lipophilic properties of a molecule. researchgate.net
Several methods have been developed for the selective hydrodefluorination of the CF₃ group. researchgate.netnih.gov Photoredox catalysis has emerged as a powerful tool for this transformation, allowing the conversion of Ar-CF₃ to Ar-CF₂H under mild conditions. ccspublishing.org.cn These reactions often employ an organic photocatalyst and a hydrogen atom donor. Another strategy involves base-promoted elimination to form a difluoro-p-quinomethide intermediate, which is then trapped by an intramolecular nucleophile. nih.gov
Table 2: Selected Methods for Ar-CF₃ to Ar-CF₂H Conversion
| Method | Reagents/Catalyst | Key Features |
|---|---|---|
| Photoredox Catalysis | Organophotocatalyst (e.g., 4-DPA-IPN), H-atom donor | Mild conditions, good functional group tolerance. ccspublishing.org.cn |
| Base-Promoted Elimination | Strong base (e.g., KHMDS), intramolecular nucleophilic trap | Forms a difluoromethylated heterocyclic product. nih.gov |
These modern synthetic methods provide potential pathways for converting this compound into its difluoromethyl analogue, 3-ethoxy-5-(difluoromethyl)benzoic acid, thereby accessing compounds with different physicochemical properties.
Derivatization for the Construction of Complex Molecular Architectures
This compound serves as a valuable building block in organic synthesis, primarily through reactions involving its carboxylic acid functionality. whiterose.ac.uk The presence of the fluorinated substituents makes it an attractive scaffold for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules, where lipophilicity and metabolic stability are desired properties. ossila.com
The most common derivatization is the formation of amide bonds. luxembourg-bio.comsci-hub.se The carboxylic acid can be activated by conversion to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a variety of peptide coupling reagents (such as HATU, DCC, or T3P). luxembourg-bio.comsci-hub.se The activated acid can then be reacted with a wide range of primary or secondary amines to generate a library of amide derivatives.
This amide coupling strategy is widely used in medicinal chemistry to link fluorinated aromatic fragments to other molecular scaffolds. ossila.com For example, similarly substituted benzoic acids have been incorporated into molecules targeting various biological systems. ossila.comresearchgate.net The ethoxy group can also be modified prior to or after such coupling reactions to further increase molecular diversity. The combination of the robust trifluoromethyl group, the modifiable ethoxy group, and the versatile carboxylic acid handle makes this compound a useful starting material for constructing complex and functionally diverse molecules. whiterose.ac.uk
Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 5 Trifluoromethyl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of 3-Ethoxy-5-(trifluoromethyl)benzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive map of the molecular framework, including proton environments, the carbon skeleton, and the trifluoromethyl group, can be constructed.
Proton NMR (¹H NMR) for Proton Environments
Proton NMR provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the ethoxy group.
Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water or other protic species.
Aromatic Protons (Ar-H): The benzene (B151609) ring has three protons at positions 2, 4, and 6. Due to the substitution pattern, they are in distinct chemical environments. The electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups will deshield these protons, shifting their signals downfield, typically in the 7.5-8.5 ppm range. The proton at C-4, situated between the two electron-withdrawing groups (relative to the ethoxy group), is expected to be the most deshielded. The protons at C-2 and C-6 will also be distinct, with their precise shifts influenced by the neighboring substituents.
Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group gives rise to two characteristic signals. The methylene (B1212753) protons (-OCH₂-) are adjacent to an oxygen atom and are thus deshielded, appearing as a quartet around 4.0-4.2 ppm. The quartet splitting pattern is due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) are further from the electronegative oxygen and appear further upfield as a triplet around 1.3-1.5 ppm, split by the two adjacent methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Singlet (broad) | Position is concentration and solvent dependent. |
| Ar-H (H-2, H-4, H-6) | 7.5 - 8.5 | Singlets or fine multiplets | Chemical shifts are influenced by substituent electronic effects. |
| -OCH₂CH₃ | 4.0 - 4.2 | Quartet | Coupled to the -CH₃ protons. |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | Coupled to the -OCH₂- protons. |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete census of the carbon skeleton.
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 165-175 ppm region.
Aromatic Carbons (Ar-C): The six aromatic carbons will give six distinct signals. The carbon attached to the carboxylic acid (C-1) and the carbon attached to the ethoxy group (C-3) will be significantly shifted by these substituents. The carbon bonded to the trifluoromethyl group (C-5) will be observed as a quartet due to one-bond coupling with the three fluorine atoms. The remaining aromatic carbons (C-2, C-4, C-6) will have shifts determined by their position relative to the three different substituents.
Ethoxy Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will appear around 60-70 ppm, while the methyl carbon (-CH₃) will be found further upfield, around 14-16 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -COOH | 165 - 175 | Carbonyl carbon. |
| Ar-C (C-1, C-2, C-3, C-4, C-6) | 115 - 160 | Six distinct signals expected. |
| Ar-C (C-5) | 120 - 135 | Signal is split into a quartet by coupling to fluorine. |
| -OCH₂CH₃ | 60 - 70 | Methylene carbon. |
| -OCH₂CH₃ | 14 - 16 | Methyl carbon. |
Fluorine-19 NMR (¹⁹F NMR) for Direct Observation of the Trifluoromethyl Group
Fluorine-19 NMR is a highly sensitive technique used specifically to observe fluorine atoms within a molecule. For this compound, this technique is essential for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. The ¹⁹F NMR spectrum is expected to show a single signal, as all three fluorine atoms in the -CF₃ group are chemically equivalent. This signal will appear as a sharp singlet because there are no adjacent fluorine or hydrogen atoms to cause spin-spin coupling. The chemical shift for a trifluoromethyl group on a benzene ring is typically observed around -60 to -65 ppm (relative to CFCl₃). For the related 3-(trifluoromethyl)benzoic acid, the chemical shift is reported at approximately -62.87 ppm. The exact position for the title compound will be influenced by the electronic effects of the ethoxy and carboxylic acid groups on the ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei, which is crucial for unambiguously assigning the signals observed in 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. A key correlation would be a cross-peak between the methylene (-OCH₂-) quartet and the methyl (-CH₃) triplet of the ethoxy group, confirming their connectivity. Weak, long-range couplings between the aromatic protons might also be observable, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). It would show cross-peaks connecting the signals for H-2, H-4, and H-6 in the ¹H spectrum to their corresponding carbon signals (C-2, C-4, C-6) in the ¹³C spectrum. Similarly, it would link the ethoxy methylene and methyl protons to their respective carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide conformational information. For instance, a cross-peak between the methylene protons of the ethoxy group and the aromatic proton at C-2 would confirm their spatial proximity, providing insight into the preferred orientation of the ethoxy group relative to the benzene ring.
Table 3: Expected Key 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | -OCH₂- ↔ -CH₃ | Connectivity of the ethoxy group. |
| HSQC | Ar-H ↔ Ar-C | Direct attachment of aromatic protons to carbons. |
| HMBC | -OCH₂- → C-3 | Confirms the position of the ethoxy group on the ring. |
| HMBC | Ar-H → Neighboring Ar-C | Confirms the overall substitution pattern. |
| NOESY | -OCH₂- ↔ H-2 | Spatial proximity and conformation of the ethoxy group. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These two methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in molecular polarizability. Together, they provide a characteristic "fingerprint" of the molecule, allowing for the identification of specific functional groups.
Characterization of Specific Functional Group Vibrational Modes (Carboxylic Acid, Ethoxy, Trifluoromethyl)
Each functional group in this compound has a set of characteristic vibrational frequencies that can be identified in its IR and Raman spectra.
Carboxylic Acid Group (-COOH):
O-H Stretch: This is one of the most recognizable bands in the IR spectrum. Due to strong intermolecular hydrogen bonding (forming dimers), it appears as a very broad and strong absorption band in the 2500-3300 cm⁻¹ region, often overlapping with the C-H stretching bands.
C=O Stretch: The carbonyl stretch gives rise to a very strong and sharp absorption in the IR spectrum, typically between 1680-1720 cm⁻¹. Its exact position is sensitive to conjugation and hydrogen bonding.
C-O Stretch & O-H Bend: A combination of C-O stretching and in-plane O-H bending results in a medium intensity band around 1210-1320 cm⁻¹. An out-of-plane O-H bend can also be observed as a broad band near 900-950 cm⁻¹.
Ethoxy Group (-OCH₂CH₃):
C-H Stretches: The aliphatic C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. These are typically sharp bands of medium-to-strong intensity.
C-O-C Stretches: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage (C-O-C) results in strong bands in the IR spectrum. The asymmetric stretch is typically found around 1200-1275 cm⁻¹, while the symmetric stretch appears near 1020-1075 cm⁻¹.
Trifluoromethyl Group (-CF₃):
C-F Stretches: The C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum due to the large change in dipole moment during vibration. The asymmetric C-F stretching mode is typically found in the 1300-1350 cm⁻¹ range, while symmetric C-F stretches appear in the 1100-1200 cm⁻¹ region. These bands are often some of the most intense in the entire spectrum.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |
| C=O stretch | 1680 - 1720 | Strong | Medium | |
| C-O stretch / O-H bend | 1210 - 1320 | Medium-Strong | Weak | |
| O-H bend (out-of-plane) | 900 - 950 | Medium, Broad | Weak | |
| Ethoxy Group | Aliphatic C-H stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C-O-C stretch | 1020 - 1275 | Strong | Medium | |
| Trifluoromethyl Group | C-F asymmetric stretch | 1300 - 1350 | Very Strong | Medium |
| C-F symmetric stretch | 1100 - 1200 | Very Strong | Strong | |
| Aromatic Ring | Aromatic C-H stretch | 3000 - 3100 | Medium-Weak | Strong |
| C=C ring stretch | 1450 - 1620 | Medium-Weak | Strong |
Analysis of Intermolecular Interactions via Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the intermolecular forces that govern the structure of this compound in the condensed phase. The most significant intermolecular interaction expected for this molecule is hydrogen bonding, originating from its carboxylic acid functional group.
In the solid state and in non-polar solvents, benzoic acids almost universally form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netucl.ac.uk This dimerization is readily identifiable through characteristic shifts in the vibrational frequencies of the groups involved.
Key expected vibrational signatures include:
O-H Stretching: In a non-hydrogen-bonded (monomeric) state, the O-H stretching vibration of a carboxylic acid typically appears as a sharp band around 3500-3600 cm⁻¹. However, due to the strong O-H···O hydrogen bonding in the dimer, this band is expected to become exceptionally broad, spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹, and shifting to a lower wavenumber. docbrown.info This broadening is a classic hallmark of hydrogen-bonded carboxylic acid dimers.
C=O Stretching: The carbonyl (C=O) stretching frequency is also highly sensitive to hydrogen bonding. For a monomeric carboxylic acid, this vibration is typically observed in the 1730-1760 cm⁻¹ region. Upon dimerization, the formation of the hydrogen bond weakens the C=O double bond, causing a shift to a lower frequency, generally into the 1680-1710 cm⁻¹ range. ucl.ac.uk
The presence of the ethoxy and trifluoromethyl substituents will introduce other characteristic bands, but the analysis of intermolecular hydrogen bonding primarily focuses on the profound effects observed in the O-H and C=O stretching regions.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation |
|---|---|---|
| O-H Stretch (Dimer) | 2500 - 3300 (Very Broad) | Indicates strong intermolecular O-H···O hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Corresponds to the C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Corresponds to the C-H bonds of the ethoxy group. |
| C=O Stretch (Dimer) | 1680 - 1710 | Shifted to lower frequency due to involvement in hydrogen bonding. |
| C-F Stretch | 1100 - 1400 | Characteristic strong absorptions for the trifluoromethyl group. |
| C-O Stretch | 1210 - 1320 | Vibrations from the carboxylic acid and ether linkages. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₉F₃O₃. HRMS would be used to confirm this composition by measuring its exact mass with a high degree of precision, distinguishing it from other compounds with the same nominal mass.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₃O₃ |
| Nominal Mass | 234 u |
| Monoisotopic (Exact) Mass | 234.0504 u appchemical.com |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. wikipedia.org This technique provides detailed structural information. For this compound (MW = 234.17), the fragmentation pattern would be predictable based on the behavior of other aromatic carboxylic acids and ethers. docbrown.infolibretexts.org
In positive-ion mode, the protonated molecule [M+H]⁺ (m/z 235) would be the precursor ion. Common fragmentation pathways would likely include:
Loss of H₂O: A neutral loss of 18 Da to form an acylium ion at m/z 217.
Loss of C₂H₄ (ethylene): Cleavage within the ethoxy group could lead to the loss of ethylene (B1197577) (28 Da), resulting in a fragment corresponding to 3-hydroxy-5-(trifluoromethyl)benzoic acid at m/z 207.
Loss of COOH: Loss of the carboxyl group as a radical (45 Da) from the molecular ion [M]⁺ would yield a fragment at m/z 189.
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the acylium ion is also a common pathway for aromatic acids.
In negative-ion mode, the deprotonated molecule [M-H]⁻ (m/z 233) would likely undergo decarboxylation, showing a characteristic neutral loss of CO₂ (44 Da) to produce a prominent ion at m/z 189. unt.edu
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Product Ion (m/z) |
|---|---|---|---|
| 235 [M+H]⁺ | [M+H - H₂O]⁺ | H₂O (18) | 217 |
| 235 [M+H]⁺ | [M+H - C₂H₄]⁺ | C₂H₄ (28) | 207 |
| 234 [M]⁺ | [M - OH]⁺ | OH (17) | 217 |
| 234 [M]⁺ | [M - COOH]⁺ | COOH (45) | 189 |
| 233 [M-H]⁻ | [M-H - CO₂]⁻ | CO₂ (44) | 189 |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound has not been reported in open crystallographic databases, its solid-state architecture can be reliably predicted by examining related structures.
Substituted benzoic acids commonly crystallize in low-symmetry systems due to the directional nature of their hydrogen bonds and the often-asymmetric substitution on the benzene ring. The most common crystal systems are monoclinic (e.g., space group P2₁/c) or triclinic (e.g., space group P-1). It is highly probable that this compound would adopt one of these space groups. The unit cell parameters would be influenced by the size and packing efficiency of the ethoxy and trifluoromethyl groups.
| Crystallographic Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 5 - 10 |
| b (Å) | 8 - 15 |
| c (Å) | 10 - 20 |
| β (°) | 90 - 110 (for Monoclinic) |
| Z (Molecules per unit cell) | 2 or 4 |
The solid-state packing of this compound would be dictated by a hierarchy of intermolecular forces.
π-π Stacking: The planar aromatic rings of these hydrogen-bonded dimers are expected to arrange in stacks. The presence of the bulky trifluoromethyl group and the flexible ethoxy group would likely lead to an offset or slipped-stack arrangement rather than a direct face-to-face overlap to minimize steric hindrance.
Halogen Bonding: The fluorine atoms of the trifluoromethyl group are generally poor halogen bond donors. However, weak intermolecular contacts such as C-H···F or C-H···O interactions involving the aromatic or ethoxy hydrogens may be present, serving as secondary forces that contribute to the stability of the three-dimensional crystal lattice.
Conformational Analysis and Torsional Angles in the Crystalline State
A detailed analysis of the conformational properties and torsional angles of this compound in its crystalline state is not available in the current scientific literature. Such an analysis would typically involve single-crystal X-ray diffraction studies to determine the three-dimensional arrangement of the molecule in the solid state. Key torsional angles, such as those defining the orientation of the ethoxy and trifluoromethyl groups relative to the benzoic acid backbone, would be crucial for understanding intermolecular interactions and crystal packing. Without experimental data, a data table of these parameters cannot be constructed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is no available literature reporting the Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. This type of analysis would provide insights into the electronic transitions within the molecule. The absorption maxima (λmax) and the corresponding molar absorptivity (ε) values would be characteristic of the chromophoric system, which includes the substituted benzene ring. Without experimental spectra, a data table of these electronic transition properties cannot be provided.
Inability to Fulfill Request Due to Lack of Specific Computational Data
Despite a comprehensive search for computational chemistry data on "this compound" and its closest structural analogs, the specific information required to generate the requested article is not available in publicly accessible scientific literature or databases.
A thorough investigation was conducted to locate Density Functional Theory (DFT) studies and associated data for "this compound." This included searches for:
Optimized molecular geometry (bond lengths, bond angles)
Frontier Molecular Orbitals (HOMO-LUMO) energies and energy gaps
Molecular Electrostatic Potential (MEP) surface analysis
Natural Bond Orbital (NBO) analysis
Global reactivity parameters (chemical hardness, electronegativity, etc.)
Predicted NMR chemical shifts and vibrational frequencies
When these searches yielded no specific results for the target compound, the scope was expanded to include close structural analogs, namely "3-Methoxy-5-(trifluoromethyl)benzoic acid," "5-(Trifluoromethyl)benzoic acid," and "3-Ethoxybenzoic acid." While these molecules are mentioned in various chemical and experimental contexts, detailed computational studies providing the precise, quantitative data needed to populate the requested article sections and data tables could not be located.
Generating the scientifically accurate and detailed content as per the provided outline is contingent on the availability of these specific research findings. Without access to pre-existing computational studies or the capability to perform the necessary quantum chemical calculations independently, it is not possible to construct the article while adhering to the instructions for thorough, data-driven content.
Therefore, the request to generate an article focusing on the computational chemistry investigations of "this compound" cannot be completed at this time.
Computational Chemistry Investigations of 3 Ethoxy 5 Trifluoromethyl Benzoic Acid
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
MD simulations model the intricate dance of molecules over time by calculating the forces between atoms and using these forces to predict their motion. A typical simulation involves placing a number of 3-Ethoxy-5-(trifluoromethyl)benzoic acid molecules in a simulation box filled with explicit solvent molecules. The system's trajectory is then calculated by integrating Newton's laws of motion, revealing how the molecules interact and arrange themselves.
A key aspect of the solution-phase behavior of carboxylic acids is their tendency to form hydrogen-bonded dimers. ucl.ac.ukacs.org In apolar solvents or those with low hydrogen bond accepting ability, benzoic acid derivatives commonly form these dimeric structures. ucl.ac.ukacs.org Conversely, in polar, protic, or aprotic solvents with strong hydrogen bond accepting capabilities (like DMSO, methanol (B129727), or acetone), the solvent molecules compete for hydrogen bonding sites on the carboxylic acid. ucl.ac.ukacs.org This interaction with the solvent can disrupt the formation of acid-acid dimers, favoring solute-solvent hydrogen bonds instead. ucl.ac.ukacs.org
The substituents on the benzoic acid ring also play a crucial role. The trifluoromethyl group, being strongly electron-withdrawing, increases the acidity of the carboxylic proton, potentially strengthening its hydrogen bonding capabilities. The ethoxy group introduces steric hindrance that might influence the geometry of self-association. MD simulations can quantify these effects by analyzing radial distribution functions, hydrogen bond lifetimes, and the predominant molecular clusters that form in solution.
For instance, a study on various substituted benzoic acids combined MD simulations with experimental techniques like FTIR and NMR spectroscopy to identify the dominant species in solution. ucl.ac.uk This synergistic approach allows for a comprehensive understanding of how both the solvent and the molecular structure dictate behavior. ucl.ac.uk The simulations utilized the General Amber Force Field (GAFF) to model the molecules, a common choice for organic molecules. ucl.ac.uk Such studies have shown that solvents can be broadly grouped based on their hydrogen bond acceptor propensity (β). acs.org In solvents with a high β value, the formation of hydrogen-bonded dimers is inhibited in favor of solvent-solute interactions. acs.org
The table below outlines the predicted behavior of this compound in various solvents, based on the principles derived from computational studies of similar benzoic acid derivatives.
| Solvent | Solvent Type | Predicted Dominant Interaction | Rationale |
| Toluene (B28343) | Apolar | Formation of hydrogen-bonded dimers | Low solvent polarity and hydrogen bonding capacity favor self-association of the acid molecules. ucl.ac.ukacs.org |
| Dichloromethane | Apolar | Formation of hydrogen-bonded dimers | Similar to toluene, it is unable to effectively screen the carboxylic acid groups, leading to dimerization. ucl.ac.uk |
| Acetonitrile | Polar Aprotic | Solute-solvent hydrogen bonding | Acetonitrile's nitrogen atom is a hydrogen bond acceptor, disrupting dimer formation. ucl.ac.ukacs.org |
| Methanol | Polar Protic | Strong solute-solvent hydrogen bonding | As a protic solvent, methanol can both donate and accept hydrogen bonds, effectively solvating the carboxylic acid group and preventing dimerization. ucl.ac.ukacs.org |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very strong solute-solvent hydrogen bonding | DMSO is a very strong hydrogen bond acceptor and would strongly interact with the acidic proton of the benzoic acid, inhibiting self-association. ucl.ac.uk |
These simulations provide a molecular-level picture that is crucial for understanding and predicting properties like solubility, reactivity, and crystallization behavior. ucl.ac.uk
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and the high-energy transition states that connect them. For this compound, these methods can be used to elucidate the mechanisms of important reactions such as esterification or trifluoromethylation.
The process involves:
Locating Stationary Points: The geometries of the reactants, intermediates, products, and transition states are optimized to find their lowest energy structures.
Calculating Energies: The single-point energies of these optimized structures are calculated to determine the relative energies of each species along the reaction coordinate.
Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For the Fischer esterification of this compound with an alcohol (e.g., methanol), the key steps that can be computationally modeled include the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, proton transfer steps, and the final elimination of water to form the ester. youtube.comyoutube.com The activation energy for each step can be calculated as the energy difference between the transition state and the preceding reactant or intermediate.
Kinetic studies on the esterification of benzoic acid with butanol, for example, have determined experimental activation energies for the forward and reverse reactions to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua Computational calculations would aim to reproduce these values and provide a structural understanding of the transition states.
Another reaction of interest could be the trifluoromethylation of the carboxylic acid group. A study on the trifluoromethylation of various benzoic acids used trimethyl(trifluoromethyl)silane (TMSCF₃) and an activating agent. organic-chemistry.org The proposed mechanism involves the in situ formation of a mixed anhydride (B1165640) intermediate, followed by the nucleophilic addition of the trifluoromethyl group. organic-chemistry.org Computational modeling could verify this proposed pathway by calculating the energies of the intermediates and transition states, confirming its feasibility over alternative routes.
The following table outlines the key steps in a computationally elucidated Fischer esterification mechanism for this compound and the type of data that would be generated.
| Reaction Step | Description | Computational Data Generated |
| 1. Carbonyl Protonation | The carbonyl oxygen of the benzoic acid is protonated by the acid catalyst. | Optimized geometry of the protonated acid; Change in electronic charge distribution. |
| 2. Nucleophilic Attack | A molecule of alcohol (e.g., methanol) attacks the electrophilic carbonyl carbon. | Geometry of the transition state for the C-O bond formation; Activation energy (ΔG‡) for this step. |
| 3. Tetrahedral Intermediate Formation | Formation of a tetrahedral intermediate. | Optimized geometry and relative energy of the intermediate. |
| 4. Proton Transfer | A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. | Geometries of transition states for intramolecular or solvent-mediated proton transfer; Associated activation barriers. |
| 5. Water Elimination | The protonated hydroxyl group leaves as a water molecule, reforming the carbonyl double bond. | Geometry of the transition state for C-OH₂ bond cleavage; Activation energy for water elimination. |
| 6. Deprotonation | The protonated ester is deprotonated by a base (e.g., solvent) to yield the final ester product and regenerate the acid catalyst. | Optimized geometry of the final ester product; Overall reaction enthalpy (ΔH_rxn). |
By elucidating these reaction pathways and the associated energetics, computational chemistry provides a powerful predictive tool for understanding reactivity, optimizing reaction conditions, and designing new synthetic routes involving this compound.
Role As Advanced Chemical Building Blocks and Ligands in Specialized Applications
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the carboxylic acid group, combined with the electronic effects of the ethoxy and trifluoromethyl substituents, makes 3-Ethoxy-5-(trifluoromethyl)benzoic acid a valuable precursor in the synthesis of intricate organic structures.
While direct examples of the synthesis of heterocyclic systems from this compound are not extensively documented in publicly available research, its structural motifs are found in various heterocyclic compounds. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry and materials science due to its ability to enhance properties such as metabolic stability and lipophilicity. General synthetic strategies for trifluoromethylated nitrogen-containing heterocycles often involve the use of precursors with a CF3 group. For instance, trifluoromethylated pyridazines and triazines have been synthesized through various cyclization and cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org Similarly, the synthesis of oxygen-containing heterocycles like oxadiazoles (B1248032) can be achieved from carboxylic acid derivatives. nih.govijpsm.com The carboxylic acid function of this compound can be readily converted to other reactive intermediates, such as acid chlorides or esters, which can then participate in cyclization reactions to form a variety of heterocyclic rings.
The general synthetic approaches for related fluorinated heterocycles are summarized in the table below.
| Heterocycle Class | General Synthetic Approach | Potential Role of this compound |
| Pyridazines | Inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides. rsc.org | The benzoic acid could be a substituent on one of the precursors. |
| Triazines | Three-component reaction of imidates, guanidines, and amides or aldehydes. organic-chemistry.org | The benzoic acid derivative could be incorporated into one of the reactants. |
| Oxadiazoles | Cyclization of acylhydrazides, often derived from carboxylic acids. nih.gov | The carboxylic acid group can be converted to an acylhydrazide for subsequent cyclization. |
The principles of crystal engineering, which involve the rational design of crystalline solids, can be applied to predict and control the self-assembly of molecules like this compound. The formation of hydrogen-bonded networks is a common feature in the solid-state structures of benzoic acid derivatives.
Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The carboxylate group of this compound can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The presence of the trifluoromethyl group can significantly influence the properties of the resulting materials.
The synthesis of coordination polymers often involves the reaction of a metal salt with an organic linker containing coordinating functional groups. Lanthanide-based coordination polymers have been assembled from derivatives of 3,5-dihydroxy benzoates, demonstrating the versatility of substituted benzoic acids in forming extended structures. nih.gov The structural diversity of these polymers can be influenced by the nature of the substituents on the benzoate (B1203000) ligand.
A study on cobalt(II) coordination polymers built from the closely related 3,5-bis(trifluoromethyl)benzoate (B8306798) and 4,4′-bipyridine revealed the formation of supramolecular isomers with varying porosity, highlighting the impact of the trifluoromethyl groups on the resulting framework.
The incorporation of fluorinated ligands, such as 3-Ethoxy-5-(trifluoromethyl)benzoate, into MOFs is a well-established strategy for tuning their structural and electronic properties. The high electronegativity and hydrophobicity of the trifluoromethyl group can influence the framework's topology, pore size, and surface characteristics. This can, in turn, affect the MOF's performance in applications such as gas storage and separation.
Furthermore, fluorinated ligands can impact the luminescent properties of MOFs. The emission characteristics of a MOF can originate from the organic linker, the metal ion, or a combination of both (antenna effect). bohrium.comosti.gov The electronic nature of the substituents on the linker plays a crucial role in the energy transfer processes within the framework. For instance, the luminescence of MOF-5 has been attributed to a ligand-to-ligand charge transfer mechanism. nih.gov The introduction of an ethoxy and a trifluoromethyl group could modulate the electronic transitions and, consequently, the luminescent properties of the resulting MOF.
Intermediate in the Synthesis of Advanced Functional Materials (e.g., OLED intermediates, polymers)
The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of advanced functional materials, including components for organic light-emitting diodes (OLEDs) and specialized polymers.
The development of efficient OLEDs relies on the design of materials for various layers, including the hole transport layer (HTL), the emissive layer (EML), and the electron transport layer (ETL). mdpi.commagtech.com.cn While there is no direct report on the use of this compound in OLED materials, its structural features suggest potential applications. For example, triphenylamine-based molecules are commonly used as hole transport materials, and the properties of these materials can be tuned by introducing different substituents. rsc.orgnih.govnih.govresearchgate.net The ethoxy and trifluoromethyl groups of the title compound could be incorporated to modify the electronic properties and morphology of such materials. Similarly, electron-transporting materials often contain electron-withdrawing groups to facilitate electron injection and transport. scirp.orgresearchgate.net
In the realm of polymer chemistry, this compound can serve as a monomer for the synthesis of fluorinated polyesters and polyamides. The incorporation of fluorine-containing monomers can enhance the thermal stability, chemical resistance, and optical properties of the resulting polymers. scirp.org For instance, the synthesis of fluorinated polyamides from fluorinated dicarboxylic acids has been shown to yield materials with high transparency and low yellowness. osti.gov The polycondensation of this compound with suitable diamines or diols could lead to the formation of novel fluorinated polymers with tailored properties.
Role in Catalyst Design and Development: A Focus on this compound as a Modifying Ligand or Scaffold
While direct experimental studies detailing the application of this compound in catalyst design are not extensively documented in publicly available literature, its structural features—a carboxylic acid moiety for metal coordination, an electron-donating ethoxy group, and a strongly electron-withdrawing trifluoromethyl group—provide a strong basis for its potential as a sophisticated modifying ligand or scaffold in the development of specialized catalysts. The strategic placement of these functional groups allows for the fine-tuning of both electronic and steric properties of a catalyst's active site, which is a cornerstone of modern catalyst design.
The carboxylate group of this compound can coordinate to a metal center in several ways, including monodentate, bidentate chelating, or bridging modes. This versatility allows for the construction of a wide array of catalytic structures, from discrete mononuclear complexes to multinuclear clusters and coordination polymers. The nature of this coordination is fundamental to the stability and reactivity of the resulting catalyst.
The true potential of this benzoic acid derivative as a ligand lies in the electronic influence of its substituents. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. When this ligand is coordinated to a metal center, the -CF3 group can significantly increase the Lewis acidity of the metal. This enhanced acidity can be highly beneficial in reactions that involve the activation of substrates through Lewis acid catalysis. For instance, in certain carbon-carbon bond-forming reactions or polymerization processes, a more electrophilic metal center can lead to higher catalytic activity.
The steric bulk of the trifluoromethyl and ethoxy groups also plays a crucial role. The trifluoromethyl group is considerably larger than a hydrogen atom, and its presence can create a defined steric environment around the metal's active site. acs.org This steric hindrance can be exploited to control the selectivity of a reaction, for instance, by favoring the formation of one stereoisomer over another in asymmetric catalysis. It can also enhance the stability of a catalyst by preventing the close approach of species that could lead to deactivation pathways, such as the formation of inactive dimers.
The combination of these electronic and steric factors makes this compound a compelling candidate for a "tuning" ligand in catalyst development. By systematically modifying the ligand scaffold, researchers can achieve fine control over the catalyst's properties. For example, replacing the ethoxy group with a bulkier alkoxy group could further enhance steric-based selectivity, while altering the position of the trifluoromethyl group could subtly change the electronic impact on the metal center.
The table below illustrates the potential effects of substituents on benzoic acid-derived ligands in catalysis, drawing parallels to the expected behavior of this compound.
| Substituent Group | General Position | Primary Effect on Ligand | Consequence for Catalyst Performance | Potential Application |
| Trifluoromethyl (-CF3) | meta | Strong electron-withdrawal | Increases Lewis acidity of the metal center; provides steric bulk. | Lewis acid catalysis, asymmetric synthesis. |
| Ethoxy (-OC2H5) | meta | Electron-donation (resonance) | Modulates electron density at the metal center; potential for secondary coordination interactions. | Redox catalysis, C-H activation. |
| Carboxylate (-COO⁻) | - | Coordination to metal center | Anchors the ligand to the metal; influences the geometry and stability of the complex. | Broad range of catalytic reactions. |
In the context of building larger catalytic scaffolds, this compound can serve as a foundational building block. For instance, it can be incorporated into larger, more complex ligand architectures, such as those used in the construction of metal-organic frameworks (MOFs). In such materials, the benzoate moiety would act as a linker, while the trifluoromethyl and ethoxy groups would decorate the pores of the framework, influencing the catalytic activity and substrate selectivity of the MOF. The use of 3,5-bis(trifluoromethyl)benzoate in the synthesis of coordination polymers demonstrates the feasibility of this approach. acs.orgscispace.com
Future Research Directions and Emerging Opportunities for 3 Ethoxy 5 Trifluoromethyl Benzoic Acid
Development of More Atom-Economical and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on atom economy and the reduction of hazardous waste. For 3-Ethoxy-5-(trifluoromethyl)benzoic acid, future research will likely focus on moving away from classical multi-step syntheses, which often involve harsh reagents and generate significant byproduct streams.
Key research thrusts in this area will include the development of catalytic C-H functionalization methods. Direct, late-stage introduction of the ethoxy and trifluoromethyl groups onto a benzoic acid scaffold would represent a significant improvement in atom economy. For instance, research into transition-metal-catalyzed C-H trifluoromethylation and etherification could provide more direct and efficient routes. conferenceseries.com
Furthermore, the exploration of biocatalytic methods presents a promising avenue for environmentally benign synthesis. The use of engineered enzymes or whole-cell biotransformations could enable the selective synthesis of this compound under mild, aqueous conditions, thereby minimizing the use of organic solvents and hazardous reagents. tandfonline.com Recent studies have demonstrated the efficient conversion of substituted benzoic acids to other functional groups by microorganisms, suggesting the potential for enzymatic pathways to construct this molecule. tandfonline.com
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-H Functionalization | Fewer synthetic steps, higher atom economy | Development of selective catalysts for direct trifluoromethylation and etherification. |
| Biocatalysis | Mild reaction conditions, reduced waste, use of renewable resources | Engineering enzymes for selective synthesis, optimizing fermentation conditions. |
| Photoredox Catalysis | Use of visible light as a renewable energy source | Developing photocatalytic systems for trifluoromethylation of arenes. mdpi.com |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The unique electronic properties conferred by the trifluoromethyl and ethoxy groups on the benzoic acid ring suggest that this compound may exhibit novel reactivity. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid moiety and the aromatic ring itself.
Future research could explore the transformation of the trifluoromethyl group, which is often considered chemically inert. Recent advances have shown that under specific conditions, C-F bonds in trifluoromethyl groups can be selectively functionalized, opening up new avenues for creating derivatives with unique properties. rsc.org Investigating the photochemical reactivity of this compound could also lead to unexpected transformations, as has been observed with other trifluoromethyl aromatic compounds. nih.gov For example, photochemical defluorination has been reported for 3,5-diamino-trifluoromethyl-benzene, leading to the formation of the corresponding benzoic acid. nih.gov
Additionally, the interplay between the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group could lead to unusual regioselectivity in electrophilic aromatic substitution reactions. A systematic study of these reactions could uncover new synthetic routes to complex, highly functionalized aromatic compounds.
Integration into Novel Smart Materials and Responsive Systems
The incorporation of fluorinated moieties into polymers and other materials can impart unique properties such as hydrophobicity, thermal stability, and specific recognition capabilities. This compound, as a functionalized building block, is a prime candidate for integration into novel smart materials.
One promising area is the development of stimuli-responsive polymers. nih.govresearchgate.net The benzoic acid group can act as a pH-responsive handle, while the fluorinated portion can influence the material's solubility and aggregation behavior. This could lead to the creation of "smart" hydrogels or nanoparticles that respond to changes in their environment, with potential applications in drug delivery and sensor technology. mdpi.com For instance, fluorinated hydrogels are being explored for their potential in noninvasive magnetic resonance imaging (MRI). nih.gov
The trifluoromethyl group can also participate in specific non-covalent interactions, such as fluorine-aromatic and fluorine-hydrogen bonds, which can be exploited in the design of self-assembling systems and molecular recognition platforms. Research in this area could focus on synthesizing polymers and supramolecular structures incorporating this compound and studying their responsive behavior.
| Material Type | Potential Application | Key Feature Conferred by the Compound |
| pH-Responsive Hydrogels | Drug delivery, tissue engineering | Carboxylic acid for pH sensitivity, trifluoromethyl group for tuning hydrophobicity. |
| Fluorinated Polymers | Advanced coatings, membranes | Enhanced thermal and chemical stability. |
| Self-Assembling Systems | Nanosensors, molecular electronics | Specific non-covalent interactions involving the trifluoromethyl group. |
Advanced Computational Design of Derivatives with Precisely Tailored Chemical Properties
In silico design and computational chemistry are becoming indispensable tools in modern chemical research. For this compound, computational methods can be employed to predict the properties of its derivatives and guide the synthesis of molecules with precisely tailored functionalities.
Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. dntb.gov.uamdpi.comresearchgate.netnih.gov This can aid in predicting the regioselectivity of chemical reactions and in designing new catalysts for its synthesis. For example, DFT studies can help in understanding the HOMO-LUMO energy gaps, which are crucial for predicting chemical reactivity. mdpi.comresearchgate.net
Furthermore, molecular modeling and simulation can be used to design derivatives of this compound for specific applications. For instance, in the context of drug discovery, computational docking studies could be used to design derivatives that bind to specific biological targets. In materials science, simulations could predict how the incorporation of this molecule into a polymer would affect its bulk properties.
Applications in Continuous Flow Chemistry and Microreactor Technology for Scalable Synthesis
The transition from batch to continuous manufacturing is a major trend in the chemical and pharmaceutical industries, offering advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for implementation in continuous flow systems.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.govbeilstein-journals.org For fluorination reactions, which can be highly exothermic, microreactors offer enhanced heat transfer and a safer operating environment. nih.gov Future research will likely focus on developing robust and scalable continuous flow processes for the synthesis of this compound. This could involve the optimization of reaction conditions using automated systems and the design of novel microfluidic reactors tailored for specific reaction steps. snmjournals.orgescholarship.orgnih.govresearchgate.net
The integration of in-line analytical techniques would enable real-time monitoring and optimization of the synthesis, leading to more efficient and reliable production processes. rsc.org The development of such integrated flow systems will be crucial for the industrial-scale production of this and other valuable fluorinated compounds.
| Technology | Advantages for Synthesis | Research Focus |
| Continuous Flow Chemistry | Improved process control, enhanced safety, easier scale-up | Optimization of reaction conditions, development of telescoped reaction sequences. nih.govnih.gov |
| Microreactor Technology | Superior heat and mass transfer, safe handling of hazardous reagents | Design of novel microreactors for fluorination and other key transformations. |
| Process Analytical Technology (PAT) | Real-time monitoring and control, improved process understanding | Integration of spectroscopic and chromatographic techniques into flow systems. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-Ethoxy-5-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : A common approach involves substituting a halogen or methoxy group on the benzoic acid backbone. For example, 3-Chloro-5-(trifluoromethyl)benzoic acid can be synthesized via electrophilic substitution using N-chloroformamide, followed by deprotection with trifluoroacetic acid . Adapting this method, the ethoxy group can be introduced via nucleophilic substitution of a chloro intermediate using sodium ethoxide. Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., dimethylformamide) to enhance substitution efficiency. Monitor purity via HPLC, adjusting stoichiometry of reagents to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on H NMR signals for the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and trifluoromethyl protons (δ 3.9–4.1 ppm as a quartet). F NMR should show a singlet near δ -60 to -65 ppm for CF .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680–1720 cm). The trifluoromethyl group exhibits strong C-F stretches near 1100–1250 cm.
Q. How should solubility and solvent compatibility be evaluated for this compound in experimental workflows?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and ethanol, as these are effective for similar trifluoromethyl-substituted benzoic acids . Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. For reactions requiring aqueous conditions, consider pH adjustment (pKa ~2–3 for benzoic acid derivatives) to enhance water solubility via deprotonation.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store separately from oxidizers and strong bases to prevent hazardous reactions . For spills, neutralize with sodium bicarbonate and dispose via approved organic waste streams. Conduct reactions in a fume hood to mitigate inhalation risks.
Advanced Research Questions
Q. How can researchers resolve contradictions between unit cell parameters and refinement metrics in crystallographic studies of this compound?
- Methodological Answer : Use SHELXL for refinement, ensuring high-resolution data (>1.0 Å) is collected to resolve electron density ambiguities . For twinned crystals, apply the TWIN command in SHELXL and validate results using Mercury’s visualization tools to check for overlapping atoms or disordered regions . Cross-validate with spectroscopic data to confirm molecular geometry.
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity or bioactivity of derivatives of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites (e.g., carboxylic acid group for nucleophilic attacks). For biological interactions, use molecular docking (AutoDock Vina) with protein targets (e.g., enzymes binding benzoic acid derivatives) . Validate predictions with in vitro assays.
Q. How can experimental phasing challenges be addressed in X-ray crystallography for this compound?
- Methodological Answer : For heavy-atom phasing, introduce a bromine or iodine substituent synthetically. Use SHELXD/SHELXE pipelines for rapid phase determination . If native data is insufficient, employ molecular replacement with a structurally similar benzoic acid derivative (e.g., 3-Methoxy-5-(trifluoromethyl)benzoic acid, PDB ID: XXXX) as a search model.
Q. What comparative reactivity studies can elucidate the effects of substituents (ethoxy vs. methoxy) on this benzoic acid derivative?
- Methodological Answer : Synthesize analogs with methoxy, ethoxy, and bulkier alkoxy groups. Compare reaction kinetics (e.g., esterification rates) via GC-MS or H NMR. Use Hammett plots to quantify electronic effects of substituents on the carboxylic acid’s acidity. Solubility differences can be correlated with LogP values calculated via computational tools .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
